Atherosclerosis is the buildup of plaque in arteries, which can lead to cardiovascular disease (CVD). Research suggests that ciprofibrate may help lower levels of triglycerides, a type of fat in the blood, and increase levels of high-density lipoprotein (HDL), the "good" cholesterol )]. These effects may contribute to a reduced risk of CVD events like heart attack and stroke. However, more research is needed to confirm this definitively.
NAFLD is a condition characterized by excess fat accumulation in the liver. Studies have explored ciprofibrate's potential role in improving liver function and reducing inflammation in NAFLD patients )]. While some studies show promise, further investigation is needed to determine its long-term efficacy and safety in managing NAFLD.
Ciprofibrate's effects on other health conditions are also being investigated. These include:
Ciprofibrate is a synthetic compound classified as a phenoxyacetic acid derivative, primarily used as an antilipemic agent to lower lipid levels in the blood. Its chemical formula is , and it is known for its ability to decrease triglycerides and low-density lipoprotein (LDL) cholesterol levels. The compound is recognized for its unique structure, which includes a dichlorocyclopropyl group attached to a phenoxyacetic acid moiety, contributing to its biological activity and therapeutic effects .
These mechanisms collectively promote the breakdown and clearance of triglycerides from the bloodstream.
Ciprofibrate is generally well-tolerated, but potential side effects include:
Ciprofibrate can interact with other medications, so it's crucial to disclose all medications you are taking to your doctor before starting ciprofibrate therapy [].
Ciprofibrate is contraindicated in pregnant and breastfeeding women due to potential risks to the developing fetus or infant []. It's also not recommended for individuals with severe kidney or liver disease [].
Ciprofibrate exhibits significant biological activity by acting as an agonist for peroxisome proliferator-activated receptor alpha (PPARα). This interaction promotes fatty acid oxidation and reduces triglyceride levels in plasma. Additionally, ciprofibrate has been shown to lower plasma fibrinogen levels, which may contribute to its cardioprotective effects . Its lipid-modulating properties make it a valuable therapeutic agent in managing dyslipidemia.
The synthesis of ciprofibrate typically involves several steps:
These steps highlight the complexity and specificity required in synthesizing ciprofibrate .
Ciprofibrate is primarily used in clinical settings for:
Ciprofibrate has been studied for its interactions with various drugs. Notable interactions include:
These interactions underscore the importance of monitoring patient medication regimens involving ciprofibrate.
Ciprofibrate belongs to a class of drugs known as fibrates, which share similar mechanisms but differ in their chemical structures and specific pharmacological effects. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Bezafibrate | C₁₃H₁₄Cl₂O₃ | Known for its broader effects on lipid profiles |
Fenofibrate | C₁₃H₁₄O₄ | More potent in reducing triglycerides |
Clofibrate | C₁₃H₁₄ClO₂ | Has been largely replaced due to safety concerns |
Ciprofibrate's unique dichlorocyclopropyl structure differentiates it from these compounds, influencing its specific biological activity and pharmacokinetics .
Ciprofibrate (IUPAC name: 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid) is a synthetic fibrate derivative with the molecular formula $$ \text{C}{13}\text{H}{14}\text{Cl}{2}\text{O}{3} $$ and a molar mass of 289.15 g/mol. Its structure features a central cyclopropane ring substituted with two chlorine atoms at the 2,2-positions, a phenoxy group at the para position, and a branched methylpropanoic acid moiety. The cyclopropane ring introduces steric strain, while the dichloro substitution enhances lipophilicity and metabolic stability.
The molecule contains a chiral center at the cyclopropane ring, leading to two enantiomers: (R)-ciprofibrate and (S)-ciprofibrate. Studies demonstrate that the (S)-enantiomer exhibits stronger inhibition of cytochrome P-450 enzymes, particularly ethoxyresorufin O-deethylation, compared to the (R)-form. Despite this, commercial ciprofibrate is typically administered as a racemic mixture, as no significant differences in lipid-lowering efficacy have been observed between enantiomers in clinical settings.
Property | Value |
---|---|
Molecular Formula | $$ \text{C}{13}\text{H}{14}\text{Cl}{2}\text{O}{3} $$ |
Molar Mass | 289.15 g/mol |
Chiral Centers | 1 |
Enantiomers | (R)- and (S)-ciprofibrate |
Ciprofibrate is a white to off-white crystalline powder with a melting point of 114–116°C. It is practically insoluble in water (<1 mg/mL) but freely soluble in polar organic solvents such as ethanol (58 mg/mL) and dimethyl sulfoxide (58 mg/mL). The compound’s lipophilicity is evidenced by a calculated partition coefficient (logP) of 3.18, which facilitates membrane permeability. Its acidity arises from the carboxylic acid group, with a pKa of approximately 3.31, making it predominantly ionized at physiological pH.
Thermogravimetric analysis reveals stability up to 150°C, with decomposition occurring at higher temperatures. Spectroscopic characterization includes a distinctive infrared absorption band at 1705 cm$$^{-1}$$ (C=O stretch) and nuclear magnetic resonance (NMR) signals at δ 1.55 ppm (methyl groups) and δ 5.15 ppm (cyclopropane protons).
Property | Value |
---|---|
Melting Point | 114–116°C |
Solubility in Water | <1 mg/mL |
Solubility in Ethanol | 58 mg/mL |
pKa | 3.31 |
logP | 3.18 |
The synthesis of ciprofibrate involves multi-step routes optimized for scalability and yield. A modern approach (Patent CN105175250A) begins with p-hydroxybenzaldehyde, which undergoes condensation with malonic acid to form 4-vinylphenol. Subsequent etherification with 2-haloisobutyrate yields an intermediate, which is cyclized with chloroform under phase-transfer catalysis to form the dichlorocyclopropyl group. Final hydrolysis and recrystallization produce ciprofibrate with a total yield of 86%.
Industrial production employs cesium carbonate as a base and tetrabutylammonium bromide as a phase-transfer catalyst, ensuring efficient cyclopropane ring formation. Older methods, such as the Sandmeyer reaction route, suffer from lower yields (56%) due to side reactions during nitration and diazotization.
Parameter | Modern Route (Patent) | Sandmeyer Route |
---|---|---|
Starting Material | p-Hydroxybenzaldehyde | 4-(2,2-Dichlorocyclopropyl)aniline |
Key Steps | Condensation, cyclization | Nitration, diazotization |
Total Yield | 86% | 56% |
Environmental Impact | Reduced waste | High acid/base usage |
Ciprofibrate exhibits pH-dependent stability. Under basic conditions (pH >9), the cyclopropane ring undergoes base-catalyzed ring-opening, forming 2-[4-(3-hydroxypropynyl)phenoxy]-2-methylpropanoic acid (Degradant A) and 2-(4-ethynylphenoxy)-2-methylpropanoic acid (Degradant B). Acidic conditions (pH <3) promote ester hydrolysis and decarboxylation, yielding 2-[4-(2-chloro-1-hydroxyprop-2-en-1-yl)phenoxy]-2-methylpropanoic acid (Degradant C). Oxidative stress with hydrogen peroxide generates hydroxylated byproducts, while photolytic and thermal stress show minimal degradation.
Stability studies using high-performance liquid chromatography (HPLC) confirm that ciprofibrate retains >98% purity under accelerated storage conditions (40°C, 75% humidity) for 6 months. Degradation kinetics follow first-order kinetics, with an activation energy of 85 kJ/mol in aqueous solutions.
Ciprofibrate binds the large Y-shaped ligand-binding pocket (LBP) of the PPAR-α ligand-binding domain (LBD), occupying the central cavity and Arm I, with hydrogen-bond anchoring of its carboxylate to the conserved Tyr-314/His-440 pair that stabilises the active conformation of helix 12 [3] [4].
X-ray co-crystal 6L37 (2.2 Å) shows ciprofibrate forming an extended network of van-der-Waals contacts along Arms I–IV; co-occupancy with the covalent modulator GW-9662 reveals additional allosteric sites that can modulate partial versus full agonism [3].
Parameter | Ciprofibrate | Structural note | Reference |
---|---|---|---|
EC₅₀ (transactivation, Gal4-LBD, CV-1) | 0.9 µM [1] | Full agonist | 58 |
EC₅₀ (luciferase, HepG2) | 20 µM [5] | Moderate potency (assay-dependent) | 17 |
Selectivity | >300 µM for PPAR-γ/δ (no activation) [1] | Highly α-selective | 58 |
Crystal mode | Center + Arm I occupancy; H-bond to Tyr-314/His-440 [3] | Activates AF-2 | 16 |
PPAR-α–RXR heterodimers bind peroxisome-proliferator response elements (PPREs), driving expression of β-oxidation, ω-oxidation and fatty-acid transport genes. Eight-week dosing of rats (50 mg kg⁻¹ day⁻¹) altered ~8% of the hepatic transcriptome (≥1.4-fold, 4-array study) [6]:
Gene (rat liver) | Pathway | Fold-change | Note | Reference |
---|---|---|---|---|
Acyl-CoA oxidase 1 (Acox1) | Peroxisomal β-oxidation | ↑ 2.2 | Rate-limiting step | 61 |
Cytochrome P450 4A3 (Cyp4a3) | ω-oxidation | ↑ 3.4 | Produces dicarboxylic FAs | 61 |
Carnitine O-octanoyltransferase (Crot) | FA import into mitochondria | ↑ 2.0 | Co-transport step | 61 |
Glutathione peroxidase 4 (Gpx4) | ROS defence | ↑ 1.8 | Counters H₂O₂ burst | 61 |
α1-acid glycoprotein (Orm1) | Acute-phase protein | ↓ 1.6 | Anti-inflammatory skew | 61 |
Ciprofibrate simultaneously down-regulates pro-inflammatory acute-phase genes (transferrin, fibrinogen β, Serpina1) while up-regulating Nuclear protein 1 (Nupr1) and Ornithine decarboxylase 1, genes linked to cell-cycle progression, consistent with the 2.1-fold increase in PCNA-positive hepatocytes observed after 60 days [6].
Rodents: Rats and mice display marked hepatomegaly, peroxisome proliferation, and robust induction (>10-fold) of fatty-acid β-oxidation enzymes, culminating in hepatocarcinogenesis with chronic exposure [7] [6].
Primates: Cynomolgus monkeys given ciprofibrate (30 mg kg⁻¹, 4–15 days) up-regulated lipid-oxidation transcripts, but induction amplitudes were 3- to 5-fold lower than rodents; peroxisome proliferation, oxidative-stress signatures and DNA-damage responses were absent [8].
Humans: Hepatocytes show minimal peroxisome induction; species differences correlate with lower hepatic expression of acyl-CoA-binding hydrolases and divergent subcellular trafficking of ciprofibroyl-CoA hydrolase (microsomal in rat, mitochondrial/soluble in human) [9].
Endpoint | Rat | Cynomolgus monkey | Human hepatocyte (in vitro) | Reference |
---|---|---|---|---|
Peroxisome proliferation | ↑ 4–6-fold | None | None | 2 4 |
Liver weight change | ↑ 2.6-fold | ↑ ≤1.1-fold | N.A. | 61 2 |
Acox1 mRNA | ↑ 8–12-fold | ↑ 2–3-fold | ↑ <1.5-fold | 61 2 |
ROS / H₂O₂ markers | Elevated | Unchanged | Unchanged | 1 2 |
Ligand | EC₅₀ (µM) PPAR-α | Relative potency (vs ciprofibrate = 1) | Clinical selectivity | Reference |
---|---|---|---|---|
Pemafibrate | 0.0014 | 640 | SPPARM-α, >1000-fold α-selective | 14 |
GW-7647 (tool) | 0.03 | 30 | Laboratory reference | 14 |
Ciprofibrate | 0.9 | 1 | Highly α-selective | 58 |
Fenofibric acid | 9.5 | 0.095 | Mild α-bias, γ partial | 14 |
Bezafibrate | 30.4 | 0.03 | Pan-PPAR, weak α-agonist | 14 |
Gemfibrozil | 59 | 0.015 | Very weak, partial | 54 |
Clofibric acid | 50 | 0.018 | Low potency | 44 |
Pemafibrate’s nanomolar affinity underscores the 10³-fold dynamic range that exists within the fibrate class; ciprofibrate occupies an intermediate position, displaying an order-of-magnitude higher potency than fenofibric acid yet far lower than the next-generation SPPARM-α.
Health Hazard